Product packaging for Avasimibe-13C6(Cat. No.:)

Avasimibe-13C6

Cat. No.: B13420021
M. Wt: 507.7 g/mol
InChI Key: PTQXTEKSNBVPQJ-VEUOAJHMSA-N
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Description

Contextual Framework: Avasimibe (B1665837) as an Investigational Chemical Entity

Avasimibe, also known by its codename CI-1011, is a synthetic compound developed for its inhibitory action on the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT). wikipedia.orgrndsystems.comnih.gov This enzyme plays a critical role in the esterification of cholesterol, a process central to cellular cholesterol storage and metabolism. researchgate.net Initially investigated as a potential therapeutic agent for atherosclerosis and hyperlipidemia due to its ability to lower cholesterol levels, Avasimibe's journey through clinical trials has also revealed its potential in other areas, including oncology. wikipedia.orgnih.govresearchgate.net

The mechanism of Avasimibe involves the inhibition of both ACAT1 and ACAT2 isoforms, which are involved in cholesterol metabolism and catabolism. wikipedia.orgmedchemexpress.com By blocking these enzymes, Avasimibe reduces the formation of cholesteryl esters, thereby impacting cellular processes like foam cell formation in macrophages and the secretion of apolipoprotein B-containing lipoproteins from the liver. nih.govresearchgate.net While its development for cardiovascular diseases was discontinued, research has continued to explore its potential as an anticancer agent, with studies showing it can suppress tumor growth and metastasis. rndsystems.comresearchgate.netfrontiersin.orgmdpi.com

Principles of Stable Isotope Labeling in Chemical Biology and Translational Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. silantes.com Common stable isotopes used in biomedical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. nih.govmetsol.com The key principle behind this technique is that the labeled molecule is chemically identical to the unlabeled version but can be distinguished based on its slightly higher mass. silantes.com

This mass difference allows for the precise tracking and quantification of the labeled compound and its metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govontosight.aiwikipedia.org In drug development, stable isotope labeling is invaluable for a variety of studies, including:

Metabolism Studies: Tracing the metabolic fate of a drug to understand how it is broken down and what metabolites are formed. nih.gov

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. ontosight.ai

Bioavailability Studies: Quantifying the amount of a drug that reaches systemic circulation.

Metabolic Flux Analysis: Investigating the rates of metabolic pathways within cells. wikipedia.orgfrontiersin.org

The use of ¹³C-labeled compounds, in particular, is crucial for elucidating carbon-involved biological and chemical pathways. alfa-chemistry.com

Role of Avasimibe-13C6 in Precision Quantitative Analysis and Metabolic Flux Investigations

This compound is a version of Avasimibe where six of the carbon atoms have been replaced with the stable isotope carbon-13. This labeling makes it an essential tool for highly specific and quantitative research.

In precision quantitative analysis, this compound is often used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. ahajournals.org By adding a known amount of this compound to a biological sample, researchers can accurately quantify the concentration of the unlabeled Avasimibe. ahajournals.org This method corrects for any loss of the analyte during sample preparation and analysis, leading to highly reliable data.

Furthermore, this compound is instrumental in metabolic flux investigations. biorxiv.org By introducing the labeled compound into a biological system, scientists can trace the path of the carbon atoms as they are incorporated into various metabolites. wikipedia.orgalfa-chemistry.com This allows for the detailed mapping and quantification of metabolic pathways affected by Avasimibe. creative-proteomics.com For instance, studies have utilized ¹³C-labeled glucose to trace its conversion into lipids and cholesterol, providing insights into how Avasimibe might alter these processes in cancer cells or other disease models. biorxiv.org The ability to track the metabolic fate of Avasimibe with such precision is critical for understanding its mechanism of action and for the development of more targeted therapies. alfa-chemistry.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43NO4S B13420021 Avasimibe-13C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H43NO4S

Molecular Weight

507.7 g/mol

IUPAC Name

[2,6-di(propan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)/i11+1,12+1,13+1,23+1,24+1,29+1

InChI Key

PTQXTEKSNBVPQJ-VEUOAJHMSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)O[13C]2=[13C]([13CH]=[13CH][13CH]=[13C]2C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

Methodological Foundations for Avasimibe 13c6 Research

Synthesis and Isotopic Enrichment Verification of Avasimibe-13C6

The generation of a high-quality, isotopically labeled internal standard is the prerequisite for any robust quantitative assay. This process involves a strategic synthetic route to incorporate the stable isotopes at a specific location within the molecule, followed by rigorous analytical characterization to confirm its identity and isotopic purity.

Synthetic Pathways for Site-Specific 13C Incorporation

While the specific, proprietary synthesis route for this compound is not publicly detailed, a representative pathway can be conceptualized based on established organic synthesis and isotopic labeling strategies. A common approach for introducing a hexacarbon (13C6) label is to use a commercially available, uniformly labeled building block, such as Benzene-13C6.

A plausible synthetic scheme would involve the following key transformations:

Preparation of a Labeled Precursor: Starting with Benzene-13C6, a multi-step synthesis would be employed to produce a key labeled intermediate, such as 2,6-diisopropylaniline-13C6 or 2,6-diisopropylphenol-13C6. These intermediates contain the fully labeled phenyl ring that will ultimately be incorporated into the Avasimibe (B1665837) structure.

Coupling and Elaboration: The 13C6-labeled intermediate would then be integrated into the main Avasimibe scaffold. For instance, if 2,6-diisopropylphenol-13C6 is synthesized, it could be coupled with (2-(2,4,6-triisopropylphenyl)acetyl)sulfamoyl chloride to form the final this compound product. The synthesis must be carefully designed to ensure that the isotopic label is placed in a stable position within the molecule, preventing any loss or exchange of the 13C atoms during subsequent analytical procedures.

Alternative strategies could involve the late-stage introduction of smaller 13C-labeled fragments via catalytic methods, though incorporating a complete 13C6-ring is often preferred for a significant and unambiguous mass shift.

Analytical Characterization of Isotopic Purity and Labeling Pattern

Following synthesis, the resulting this compound must be thoroughly analyzed to verify its chemical structure, chemical purity, isotopic enrichment, and the absence of unlabeled Avasimibe. High-resolution mass spectrometry (HRMS) is the primary tool for this characterization.

The analysis focuses on determining the Mass Distribution Vector (MDV), which describes the fractional abundance of each isotopologue. For this compound, the goal is to confirm that the vast majority of the compound has a mass exactly 6 Daltons higher than the unlabeled analogue.

Key Characterization Steps:

Identity Confirmation: The mass of the molecular ion of this compound is measured with high accuracy to confirm the correct elemental composition.

Isotopic Enrichment Calculation: The relative intensities of the ion signals corresponding to unlabeled Avasimibe (M+0), partially labeled intermediates, and the fully labeled this compound (M+6) are measured. After correcting for the natural abundance of 13C in the unlabeled parts of the molecule, the isotopic purity is calculated. An acceptable internal standard should have an isotopic enrichment of >99%.

Absence of Unlabeled Analyte: A critical quality attribute is the concentration of unlabeled Avasimibe within the this compound standard. This is crucial because any unlabeled analyte in the internal standard will artificially inflate the measured concentration of the analyte in the unknown sample. This is typically determined by comparing the M+0 signal intensity to the M+6 signal intensity.

Below is a representative data table illustrating the expected HRMS analysis results for a batch of newly synthesized this compound.

IsotopologueTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)Calculated Isotopic Purity
Avasimibe (M+0)501.2917501.29150.0899.91%
This compound (M+6)507.3119507.311899.92

Spectrometric Quantification Approaches Utilizing this compound as an Internal Standard

The primary application of this compound is to serve as an internal standard (IS) for the accurate quantification of Avasimibe in complex biological matrices, such as plasma or serum. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS/MS bioanalysis because it co-elutes with the analyte and experiences nearly identical effects from the sample matrix, thereby correcting for variations in sample preparation and ionization efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Avasimibe

Developing a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection of the analyte and its internal standard.

Chromatography:

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically used.

The goal is to achieve a sharp, symmetrical peak for Avasimibe, well-separated from other endogenous matrix components to minimize interference. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) is a common starting point.

Mass Spectrometry:

A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Specific precursor-to-product ion transitions are identified for both Avasimibe and this compound. The precursor ion is typically the protonated molecule [M+H]+ in positive ionization mode. This ion is isolated and then fragmented, and a specific, stable product ion is monitored.

Since this compound has the same core structure as Avasimibe, it is expected to have an analogous fragmentation pattern. The precursor ion and the corresponding product ion for this compound will be 6 Daltons heavier than those for Avasimibe.

The following table provides representative, yet plausible, LC-MS/MS parameters for the quantification of Avasimibe using this compound as the internal standard.

ParameterCondition
LC System UHPLC System
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Avasimibe)502.3 → [Product Ion]
MRM Transition (this compound)508.3 → [Corresponding Product Ion + 6 Da]

Matrix Effects and Quantitative Performance Validation in Biological Systems

The "matrix effect" refers to the alteration (suppression or enhancement) of ionization efficiency of an analyte due to co-eluting compounds from the biological sample. This is a major source of imprecision and inaccuracy in LC-MS bioanalysis. The key advantage of using this compound is its ability to perfectly track and compensate for these matrix effects.

Validation of the bioanalytical method is performed according to regulatory guidelines to demonstrate its reliability. Key validation parameters include accuracy, precision, selectivity, linearity, and stability. The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).

Matrix Factor (MF) Calculation: MF is determined by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

MF < 1 indicates ion suppression.

MF > 1 indicates ion enhancement.

The true test of the internal standard is the IS-Normalized MF, which is the ratio of the analyte MF to the IS MF. For this compound, this value should be close to 1, demonstrating that the IS effectively compensates for any matrix-induced variability.

The table below shows hypothetical validation data from analyzing Avasimibe in plasma from different sources, illustrating how this compound corrects for matrix effects.

Plasma LotAvasimibe Peak Area (Absolute)This compound Peak Area (Absolute)Analyte/IS RatioCalculated Concentration (ng/mL)
Lot A (Suppression)85,00084,5001.00610.1
Lot B (Neutral)100,000101,0000.9909.9
Lot C (Enhancement)120,000119,0001.00810.1
Neat Solution (Reference)101,000100,5001.00510.0

Data are for a hypothetical sample with a true concentration of 10.0 ng/mL.

As shown, despite a 35% variation in the absolute signal of Avasimibe across different plasma lots, the analyte/IS ratio remains constant, leading to accurate and precise quantification.

Advanced Sample Preparation Techniques for Isotopic Analysis

The goal of sample preparation is to extract Avasimibe from the biological matrix (e.g., plasma), remove interfering substances like proteins and phospholipids (B1166683), and concentrate the analyte before LC-MS/MS analysis. The choice of technique depends on the required cleanliness, throughput, and the nature of the analyte.

Common techniques include:

Protein Precipitation (PPT): This is the simplest and fastest method. A water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant is injected. While fast, it is the "dirtiest" method, leaving many matrix components like phospholipids in the final extract, which can cause significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous sample into an immiscible organic solvent based on partitioning. This technique is much cleaner than PPT as it effectively removes non-volatile salts and highly polar matrix components. The choice of organic solvent is critical and must be optimized for Avasimibe's polarity.

Solid-Phase Extraction (SPE): SPE is a highly selective and clean sample preparation method. The sample is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent. SPE can be tailored (e.g., reversed-phase, ion-exchange) to the specific chemistry of Avasimibe, providing the cleanest extracts and reducing matrix effects.

The following table compares these common sample preparation techniques for the analysis of Avasimibe.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Protein denaturation and removal by centrifugation.Fast, simple, high throughput, low cost.High potential for matrix effects, low analyte concentration factor.
Liquid-Liquid Extraction (LLE)Partitioning between aqueous and immiscible organic phases.Cleaner extracts than PPT, good recovery, moderate cost.More labor-intensive, requires solvent evaporation/reconstitution.
Solid-Phase Extraction (SPE)Selective adsorption onto a solid sorbent followed by elution.Provides the cleanest extracts, high concentration factor, high selectivity.Higher cost, requires method development, can be lower throughput.

For a regulated bioanalytical assay where accuracy is paramount, LLE or SPE would typically be the preferred methods for Avasimibe analysis to minimize matrix interferences before they reach the mass spectrometer.

Extraction Methodologies from Cellular and Tissue Matrices

The primary objective of sample extraction is to isolate this compound from the intricate matrix of cellular and tissue components, thereby minimizing interference and enhancing the sensitivity and selectivity of subsequent analytical measurements. The choice of extraction methodology is contingent upon the physicochemical properties of this compound, the nature of the biological matrix, and the analytical technique to be employed. Two principal extraction strategies are widely applicable: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely employed technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. phenomenex.comyoutube.com Avasimibe, being a relatively non-polar molecule, partitions favorably into a water-immiscible organic solvent from the aqueous environment of a biological sample.

The selection of the organic solvent is a critical parameter in developing an efficient LLE protocol. The ideal solvent should exhibit high affinity for Avasimibe, be immiscible with water, have a low boiling point to facilitate evaporation and concentration, and be of high purity to avoid the introduction of interfering substances. elementlabsolutions.com For the extraction of Avasimibe from plasma and homogenized aortic arch tissue, diethyl ether has been successfully utilized. researchgate.net

A typical LLE protocol for the extraction of this compound from a cellular or tissue homogenate would involve the following steps:

Sample Preparation: The cellular or tissue sample is first homogenized in an aqueous buffer to ensure a uniform consistency and to release the analyte from the matrix.

Solvent Addition: An appropriate volume of a water-immiscible organic solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), is added to the homogenate.

Extraction: The mixture is vortexed or agitated vigorously to maximize the surface area between the aqueous and organic phases, facilitating the transfer of this compound into the organic layer.

Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.

Collection and Concentration: The organic layer containing the extracted this compound is carefully collected and then evaporated to dryness under a gentle stream of nitrogen. The residue is subsequently reconstituted in a smaller volume of a solvent compatible with the analytical instrument, thereby concentrating the analyte.

Interactive Data Table: Key Parameters for Liquid-Liquid Extraction of this compound

ParameterDescriptionExample
Biological Matrix The cellular or tissue sample from which the analyte is to be extracted.Homogenized liver tissue, plasma
Extraction Solvent The water-immiscible organic solvent used to extract the analyte.Diethyl ether, Methyl tert-butyl ether (MTBE)
Sample to Solvent Ratio The volumetric ratio of the aqueous sample to the organic extraction solvent.1:5 (v/v)
Extraction Time The duration of mixing or agitation to facilitate analyte transfer.10-15 minutes
Centrifugation Speed The speed at which the sample is centrifuged to separate the phases.3000 x g
Evaporation Temperature The temperature at which the organic solvent is evaporated.30-40 °C
Reconstitution Solvent The solvent used to redissolve the extracted analyte before analysis.Acetonitrile/Water (50:50, v/v)

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient alternative to LLE, offering advantages such as higher recovery, cleaner extracts, and the potential for automation. specartridge.com This technique utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain the analyte of interest from the sample matrix. orochem.com

For a non-polar compound like Avasimibe, a reversed-phase SPE sorbent, such as C18-bonded silica, is the most appropriate choice. restek.comhplcchina.com The principle of reversed-phase SPE involves the partitioning of the non-polar analyte from a polar aqueous sample onto the non-polar solid phase.

A standard SPE protocol for the extraction of this compound from cellular or tissue matrices comprises the following four steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to activate the C18 chains, followed by an aqueous solution (e.g., water or a buffer) to equilibrate the sorbent to the sample's polarity. cornell.edu

Loading: The pre-treated cellular or tissue sample is passed through the conditioned cartridge. This compound, being non-polar, will be retained on the C18 sorbent, while polar matrix components will pass through.

Washing: The cartridge is then washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove any remaining polar interferences that may have been weakly retained.

Elution: Finally, the retained this compound is eluted from the cartridge using a strong, non-polar organic solvent (e.g., methanol (B129727) or acetonitrile). This eluate, containing the purified and concentrated analyte, is then collected for analysis.

Interactive Data Table: Key Parameters for Solid-Phase Extraction of this compound

ParameterDescriptionExample
SPE Sorbent The solid-phase material used to retain the analyte.C18-bonded silica
Conditioning Solvents Solvents used to prepare the SPE sorbent for sample loading.Methanol followed by water
Sample Loading Volume The volume of the pre-treated biological sample passed through the cartridge.1-5 mL
Wash Solvent A weak solvent used to remove interfering substances.5% Methanol in water
Elution Solvent A strong solvent used to recover the analyte from the sorbent.Acetonitrile or Methanol
Elution Volume The volume of elution solvent used to collect the analyte.0.5-2 mL

Derivatization Strategies for Enhanced Analytical Sensitivity

While modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) often provide sufficient sensitivity for the direct analysis of this compound, derivatization can be a valuable tool in certain analytical scenarios. Derivatization involves the chemical modification of the analyte to produce a derivative with improved physicochemical properties for a specific analytical method. jfda-online.comnih.gov The primary goals of derivatization are to enhance detectability (e.g., by introducing a chromophore for UV detection or a fluorophore for fluorescence detection), improve chromatographic behavior (e.g., by increasing volatility for gas chromatography), or to enhance ionization efficiency for mass spectrometry. researchgate.net

Avasimibe possesses two principal functional groups that are amenable to derivatization: a sulfonamide group and a secondary amide group. wikipedia.orgdrugbank.comncats.iocaymanchem.comnih.gov

Derivatization of the Sulfonamide Group

The sulfonamide moiety in Avasimibe offers a target for derivatization, particularly for enhancing its detection by HPLC with fluorescence detection (HPLC-FLD). Fluorescent derivatizing reagents can react with the sulfonamide group to yield highly fluorescent products, thereby significantly lowering the limits of detection.

A potential derivatization strategy for the sulfonamide group of this compound could involve reaction with a fluorescent labeling agent such as fluorescamine (B152294) or dansyl chloride. nih.govmdpi.commdpi.comresearcher.liferesearchgate.net For instance, fluorescamine reacts rapidly with primary amines, and while Avasimibe's sulfonamide is secondary, derivatization protocols for sulfonamides using fluorescamine have been developed. nih.gov

Derivatization of the Secondary Amide Group

The secondary amide group in Avasimibe can also be targeted for derivatization, particularly to enhance its volatility for analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amide groups. scribd.com Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz This derivatization reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis.

Another approach for the derivatization of the amide group is acylation, which involves the introduction of an acyl group. researchgate.net Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can be used to form fluorinated acyl derivatives. These derivatives are highly volatile and exhibit excellent electron-capturing properties, making them suitable for sensitive detection by GC with an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS). jfda-online.com

Interactive Data Table: Potential Derivatization Strategies for this compound

Functional GroupDerivatization StrategyReagentAnalytical TechniqueExpected Improvement
Sulfonamide Fluorescent LabelingFluorescamineHPLC-FLDEnhanced sensitivity
Sulfonamide Fluorescent LabelingDansyl ChlorideHPLC-FLDEnhanced sensitivity
Secondary Amide SilylationBSTFA + 1% TMCSGC-MSIncreased volatility and improved peak shape
Secondary Amide AcylationPentafluoropropionic Anhydride (PFPA)GC-MS (ECD or NCI)Increased volatility and enhanced sensitivity

It is important to note that derivatization reactions require careful optimization of parameters such as reagent concentration, reaction time, temperature, and pH to ensure complete and reproducible conversion of the analyte to its derivative.

Applications of Avasimibe 13c6 in Metabolic Tracing and Fluxomics

Unraveling the Metabolic Fate of Avasimibe (B1665837) Utilizing 13C6 Labeling

The use of Avasimibe-13C6 enables detailed investigation into its absorption, distribution, metabolism, and excretion (ADME) properties. By tracing the 13C6-label, scientists can distinguish the compound and its metabolites from endogenous molecules.

In Vitro Metabolite Identification and Profiling

In vitro systems, such as liver microsomes and cultured hepatocytes, are instrumental in the initial stages of understanding a drug's metabolism. When these systems are incubated with this compound, the subsequent analysis of cell lysates and supernatant by high-resolution mass spectrometry can identify metabolites. The distinct isotopic signature of the 13C6-labeled core structure allows for the confident identification of even minor metabolic products against a complex biological background. Studies have shown that Avasimibe is metabolized by cytochrome P450 enzymes, and the use of this compound would facilitate the precise characterization of the resulting hydroxylated and N-dealkylated species.

Table 1: Hypothetical In Vitro Metabolite Profile of this compound in Human Liver Microsomes

Metabolite Structure Mass Shift from Parent (+m/z) Putative Metabolic Reaction
M1 Hydroxylated this compound +16 Oxidation
M2 N-dealkylated this compound -C4H9 N-dealkylation

Ex Vivo Metabolic Pathway Elucidation in Isolated Biological Systems

Isolated perfused organs, such as the liver, from preclinical models provide a more complex system to study metabolism while maintaining physiological architecture. Perfusion of an isolated liver with a medium containing this compound allows for the time-resolved analysis of its uptake, metabolism, and biliary excretion. The 13C6 label aids in quantifying the flux of Avasimibe through various metabolic pathways within the organ, providing insights into the primary sites of its biotransformation and the kinetics of metabolite formation and clearance.

In Vivo Disposition and Metabolite Kinetics in Preclinical Models

In vivo studies in preclinical models, such as rodents and non-human primates, are crucial for understanding the disposition of Avasimibe in a whole-organism context. Following administration of this compound, the analysis of plasma, urine, and feces at various time points reveals the kinetics of its absorption, the extent of its distribution to different tissues, and the routes of its elimination. The 13C6 label is essential for constructing accurate pharmacokinetic models for both the parent drug and its major metabolites, which is critical for predicting its behavior in humans. For instance, studies on the parent compound have shown that Avasimibe and its metabolites are primarily excreted in the feces. The use of this compound would allow for precise quantification of the contribution of biliary excretion versus direct intestinal secretion to this process.

Elucidating the Impact of Avasimibe on Endogenous Metabolic Networks via 13C6 Tracing

Beyond tracking the fate of the drug itself, this compound can be used in conjunction with other stable isotope tracers, such as 13C-labeled glucose or fatty acids, to investigate the drug's effect on endogenous metabolic pathways.

Cholesterol Esterification and Lipid Homeostasis Mechanistic Studies

Avasimibe is a potent inhibitor of ACAT, the enzyme responsible for the esterification of cholesterol. By treating cells or preclinical models with Avasimibe and a 13C-labeled cholesterol precursor, such as [U-13C6]glucose, researchers can quantify the rate of new cholesterol synthesis and its subsequent esterification. The inhibition of ACAT by Avasimibe would be expected to lead to a decrease in the incorporation of the 13C label into cholesteryl esters and an increase in the pool of 13C-labeled free cholesterol. Such studies provide direct evidence of the drug's mechanism of action and its impact on cellular cholesterol homeostasis nih.gov.

Table 2: Hypothetical Impact of Avasimibe on [U-13C6]Glucose Incorporation into Cellular Lipids

Lipid Species Control Group (Relative 13C Enrichment) Avasimibe-Treated Group (Relative 13C Enrichment) Percentage Change
Free Cholesterol 1.00 1.25 +25%
Cholesteryl Esters 1.00 0.30 -70%

Lipoprotein Metabolism and Secretion Pathway Investigations

The esterification of cholesterol is a key step in the assembly and secretion of lipoproteins, particularly very-low-density lipoprotein (VLDL) in the liver. By using this compound in combination with labeled amino acids (e.g., 13C-leucine to track apolipoprotein synthesis) and lipid precursors, the effect of ACAT inhibition on lipoprotein particle assembly and secretion can be dissected. It is hypothesized that treatment with Avasimibe would lead to the secretion of smaller, lipid-poor VLDL particles. The use of stable isotope tracing would enable the quantification of these changes in lipoprotein kinetics, providing a deeper understanding of how Avasimibe modulates plasma lipid levels.

Intermediary Metabolism Pathway Analysis (e.g., TCA cycle, nucleotide synthesis)

Stable isotope tracing is a cornerstone of metabolic flux analysis, providing a dynamic view of central carbon metabolism. While direct studies utilizing this compound for this purpose are specific to targeted research questions, the methodology involves introducing a 13C-labeled substrate, such as [U-13C6]-glucose, into a biological system treated with Avasimibe. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can elucidate how Avasimibe alters metabolic fluxes. nih.gov

Tricarboxylic Acid (TCA) Cycle: Avasimibe has been shown to induce cell cycle arrest in various cancer cell lines. nih.gov This interruption of cell proliferation has profound implications for the TCA cycle, which provides essential precursors for biosynthesis. Using a 13C tracer, the flow of carbon from glucose into TCA cycle intermediates like citrate, α-ketoglutarate, and malate can be quantified. nih.govnih.gov This allows for the precise measurement of key metabolic rates, such as pyruvate dehydrogenase and pyruvate carboxylase activity, revealing how Avasimibe's cytostatic effects might rewire mitochondrial metabolism to support cell survival over proliferation.

Nucleotide Synthesis: Nucleotide biosynthesis is intrinsically linked to central carbon metabolism and is a critical process for proliferating cells. creative-proteomics.com Stable isotope tracing can map the contribution of glucose-derived carbons to the ribose phosphate (B84403) backbone of nucleotides via the pentose (B10789219) phosphate pathway (PPP) and to the carbon skeletons of purine and pyrimidine bases. mdpi.comnih.gov By analyzing the mass isotopomer distribution in nucleotides from cells treated with Avasimibe and a 13C tracer, researchers can determine if the drug's antiproliferative effects are mediated, in part, by altering the flux through these biosynthetic pathways. nih.gov

Xenobiotic Metabolism and Enzyme Induction/Inhibition Profiling (e.g., P450 enzymes)

Avasimibe is known to be a potent modulator of cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast array of foreign compounds (xenobiotics). wikipedia.org It acts as both an inhibitor and an inducer of several key CYP isoenzymes. researchgate.net The use of this compound would allow for highly specific quantification of its own metabolic fate and its precise impact on the metabolism of other drugs.

Enzyme Induction: Avasimibe significantly induces the expression of CYP3A4, a critical enzyme for drug metabolism, through the activation of the human pregnane X receptor (hPXR). nih.govresearchgate.net In vitro studies using primary human hepatocytes have shown that 1 µM of Avasimibe can increase CYP3A4 mRNA levels 20-fold. nih.gov This inductive effect can lead to clinically significant drug-drug interactions by accelerating the clearance of other drugs that are substrates for CYP3A4. nih.gov

Enzyme Inhibition: In addition to induction, Avasimibe directly inhibits several CYP enzymes. Using pooled human liver microsomes, its inhibitory potential has been quantified, revealing its potent effect on key metabolic pathways. researchgate.nettargetmol.com this compound can be used as a probe in metabolic reaction assays to precisely determine these inhibitory constants without interference from other background compounds.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoenzymes by Avasimibe
EnzymeIC50 (µM)Reference
CYP2C92.9 researchgate.nettargetmol.com
CYP1A213.9 researchgate.nettargetmol.com
CYP2C1926.5 researchgate.nettargetmol.com
CYP3A41.6 - 3.1 (substrate-dependent) nih.gov

Stable Isotope Labeling for Quantitative Proteomics and Lipidomics

This compound Integration in Proteomic Studies (e.g., SILAC-based approaches for protein turnover influenced by Avasimibe)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on metabolically incorporating "heavy" amino acids into the entire proteome. nih.govwikipedia.org While this compound itself is not directly used in SILAC, the technique is ideal for studying the proteomic consequences of Avasimibe treatment.

In a typical experiment, one population of cells is grown in a medium containing heavy isotopes of essential amino acids (e.g., 13C6-Arginine), while a control population is grown in a normal "light" medium. The "heavy" cells are then treated with Avasimibe. The two cell populations are combined, and the proteins are analyzed by mass spectrometry. The intensity ratios of heavy to light peptide pairs allow for the accurate quantification of changes in protein abundance. wikipedia.org

A variation known as pulsed-SILAC (pSILAC) or dynamic SILAC can be used to measure protein synthesis and degradation rates, providing a direct measure of protein turnover. nih.govmdpi.combiorxiv.orgresearchgate.net This is particularly relevant for studying Avasimibe, which is known to induce cell cycle arrest and alter the expression of key regulatory proteins. nih.gov For example, RNA-sequencing and Western blot analyses have revealed that Avasimibe suppresses the expression of cell cycle proteins like CDK2, Cyclin D, and CDK1 while inducing p21 and p53. nih.gov A pSILAC experiment could precisely quantify the changes in the synthesis and degradation rates of these specific proteins in response to Avasimibe, offering deeper insight into its mechanism of action. nih.govnih.gov

Targeted and Untargeted Lipidomics with 13C6 Tracers

As an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), Avasimibe directly perturbs cellular lipid metabolism, making lipidomics a key application area. caymanchem.commdpi.com The use of 13C-labeled tracers, such as 13C6-glucose, in conjunction with Avasimibe treatment allows for the dynamic tracking of carbon flux into various lipid classes. nih.gov This approach can be applied in two main ways: targeted and untargeted lipidomics. creative-proteomics.commass-analytica.com

Untargeted Lipidomics: This exploratory approach aims to identify and quantify as many lipids as possible in a sample to provide a comprehensive snapshot of the lipidome. researchgate.net When combined with a 13C tracer, it can reveal unexpected alterations in lipid metabolic pathways following Avasimibe treatment, identifying novel biomarkers or downstream effects of ACAT inhibition. scripps.edu

Targeted Lipidomics: This hypothesis-driven method focuses on the precise measurement of a predefined set of lipids. creative-proteomics.comresearchgate.net It offers higher sensitivity and specificity for quantifying specific lipid species known to be affected by Avasimibe, such as cholesteryl esters, triglycerides, and phospholipids (B1166683). researchgate.net Using stable isotope-labeled internal standards ensures accurate quantification. creative-proteomics.com

Table 2: Comparison of Targeted and Untargeted Lipidomics Approaches
FeatureTargeted LipidomicsUntargeted Lipidomics
Scope Quantification of specific, predefined lipidsComprehensive, unbiased profiling of all detectable lipids
Goal Hypothesis testing, validationDiscovery, hypothesis generation
Sensitivity & Specificity HighLower to moderate
Data Complexity Lower, more manageable datasetsHigh, requires advanced bioinformatics
Quantification Absolute or highly accurate relative quantificationPrimarily relative quantification (semi-quantitative)

Methodologies for Assessing Cellular Component Remodeling

Cellular component remodeling—the dynamic process of synthesis, degradation, and reorganization of macromolecules—can be assessed with high precision using stable isotope labeling coupled with mass spectrometry. elifesciences.org This methodology provides quantitative data on the turnover rates of specific cellular components, revealing how a drug like Avasimibe reshapes the cellular landscape.

The core techniques rely on the principles described above:

Dynamic Proteomics: Using pulsed SILAC, the synthesis and degradation rates of thousands of proteins can be measured simultaneously. researchgate.net This allows researchers to observe the remodeling of protein complexes, signaling pathways, and structural proteins in response to Avasimibe. For instance, the observed cell cycle arrest induced by Avasimibe is a direct result of the remodeling of the cell's protein machinery controlling proliferation. nih.gov

Flux Lipidomics: By tracing the incorporation of 13C labels from precursors like glucose into the lipidome, the synthesis and turnover rates of individual lipid species can be determined. nih.gov This reveals how Avasimibe-induced ACAT inhibition leads to the remodeling of cellular lipid storage (e.g., lipid droplets) and membrane composition.

Integrated 'Omics: The most powerful approach involves integrating data from proteomics, lipidomics, and metabolomics. By using a universal tracer like D2O (heavy water) or specific tracers like 13C6-glucose, it is possible to measure the turnover of DNA (cell proliferation), RNA (ribosomal biogenesis), proteins, and lipids from a single experiment. oup.com This provides a holistic, systems-level view of the cellular remodeling driven by Avasimibe.

Investigational Paradigms in Preclinical Disease Models Employing Avasimibe 13c6

In Vitro Cell Culture Models for Mechanistic Dissection

In vitro models are fundamental in dissecting the cellular and molecular mechanisms of action of therapeutic compounds. For Avasimibe-13C6, these models have been instrumental in understanding its effects on cholesterol metabolism and cellular processes in various cell types.

Primary cells, derived directly from tissues, and immortalized cell lines are workhorses in biomedical research, offering insights into cellular responses to pharmacological agents like avasimibe (B1665837). thermofisher.comgenecopoeia.com

Primary Human Monocyte-Macrophages: In studies using primary human monocyte-macrophages, avasimibe demonstrated a dose-dependent reduction in intracellular cholesteryl ester (CE) concentrations. ahajournals.org The half-maximal inhibitory concentration (IC50) against ACAT in these primary cells was determined to be 25 ± 9 nmol/L. ahajournals.org This highlights the compound's direct impact on cholesterol esterification in a key cell type involved in atherosclerosis.

Renal Cell Carcinoma (RCC) Primary Cells: Research on primary cancer cells isolated from human clear cell renal cell carcinoma (ccRCC) tissues revealed that avasimibe treatment significantly reduced cell viability, with an IC50 value of approximately 15 μM. biorxiv.org It also inhibited the G1 to S phase transition of the cell cycle and suppressed the migration and invasion capabilities of these primary cancer cells. biorxiv.org Interestingly, commonly used immortalized ccRCC cell lines (786-O, 769-P, Caki-1, OSRC, and RCC4) and the normal kidney cell line (HK-2) showed much more moderate inhibitory effects, suggesting that primary cells can be a more representative model for studying cholesterol metabolism in this specific cancer. biorxiv.orgnih.gov

Bladder Cancer Cell Lines: In bladder cancer cell lines 5637 and T24, avasimibe inhibited cell proliferation in a dose-dependent manner, with IC50 values of 12.03 μM and 11.18 μM, respectively. nih.gov The compound was also shown to induce G1-phase cell-cycle arrest. nih.gov

Lung and Breast Cancer Cell Lines: In Calu-3 lung cancer cells, avasimibe inhibited viral infection in a dose-dependent manner. news-medical.net Co-culture experiments with anti-CD3–activated CD8+ T cells and MCF-7 breast cancer cells were used to study the impact on T-cell lipid metabolism. nih.gov

Melanoma Cell Lines: To investigate the role of metabolism in immunotherapy response, several melanoma cell lines were used to create a super-SILAC mix for proteomic analysis, which served as a reference for normalization. nih.gov

Table 1: In Vitro Studies with Avasimibe in Primary and Immortalized Cell Lines

Cell Type Model Key Findings Reference
Human Monocyte-Macrophages Primary Cell Culture Dose-dependent reduction of intracellular cholesteryl esters. ahajournals.org
Clear Cell Renal Cell Carcinoma (ccRCC) Primary Cancer Cells Significantly reduced viability, inhibited cell cycle progression, and suppressed migration and invasion. biorxiv.org
5637 and T24 Bladder Cancer Cell Lines Inhibited proliferation and induced G1-phase cell-cycle arrest. nih.gov
Calu-3 Lung Cancer Cell Line Inhibited viral infection in a dose-dependent manner. news-medical.net
MCF-7 Breast Cancer Cell Line Used in co-culture to study T-cell metabolism. nih.gov

To better mimic the complex cellular interactions within tissues, co-culture and 3D culture systems are increasingly employed. oatext.commicroscopyinnovations.com

T-cell and Cancer Cell Co-cultures: Co-culture systems have been pivotal in understanding the immunomodulatory effects of avasimibe. For instance, co-culturing activated CD4+ and CD8+ T cells with regulatory T cells (Treg cells) or MCF-7 tumor cells induced a senescent phenotype in the T cells. nih.gov Treatment with avasimibe markedly reduced the proportion of these senescent T cells. nih.gov

Triple Co-culture for Intestinal Absorption: A triple co-culture model using Caco-2, HT29, and Raji B cells has been established to create a more physiologically relevant in vitro model of the intestinal barrier for studying drug absorption. nih.gov While not explicitly testing this compound, this model represents a sophisticated system where such a compound could be evaluated.

3D Culture Systems: Various 3D culture systems, such as those using Alvetex scaffolds, are available and provide a more in-vivo-like environment for cell growth and interaction. celprogen.comreprocell.comamsbio.com These systems allow for the formation of complex 3D structures and are adaptable to various cell types, including cancer stem cells, and could be used to investigate the effects of avasimibe in a more tissue-like context. celprogen.com

Ex Vivo Tissue Explant and Organ Perfusion Systems

Ex vivo models, which involve the culture of intact tissue fragments or the perfusion of whole organs, bridge the gap between in vitro cell cultures and in vivo animal models by preserving the native tissue architecture and cellular heterogeneity. oatext.comreading.ac.uk

Human Retinal Explants: Human retinal explants are utilized as an ex vivo model to study cellular tropism and gene expression following the delivery of viral vectors for gene therapy. biorxiv.org This type of model could be adapted to investigate the effects of compounds like avasimibe on retinal tissue.

Tendon Explants: Murine flexor tendon explants have been used to study the age- and sex-dependent responses to mechanical stress deprivation, assessing changes in cell viability, metabolism, and matrix biosynthesis. nih.gov

Intestinal Explants: Intestinal explant cultures from various species, including chickens and pigs, have been developed to study inflammatory responses and the effects of pathogens and toxins. frontiersin.orgveterinaryworld.org These models maintain the complex structure of the intestinal mucosa.

Organ Perfusion Systems: Advanced organ perfusion systems are available for maintaining the viability of isolated rodent organs like the kidney and liver for extended periods, allowing for long-term studies under sterile and physiological conditions. harvardapparatus.comhaemair.comesot.org The VitaSmart™ Hypothermic Oxygenated Machine Perfusion System, for example, has been used for thousands of successful liver perfusions. bridgetolife.eu Such systems are invaluable for detailed pharmacological and metabolic studies of compounds like avasimibe on a whole-organ level.

In Vivo Animal Models for Systemic Metabolic Interrogation

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and pharmacokinetics of drug candidates in a whole-organism context. scantox.com

Rodent models are widely used to study metabolic diseases due to their well-characterized genetics and physiology, and the availability of various strains that mimic human conditions. d-nb.info

ApoE*3-Leiden Mice: In this transgenic mouse model of hypercholesterolemia, avasimibe treatment significantly lowered plasma cholesterol levels and markedly reduced the area of atherosclerotic lesions, an effect that was independent of its cholesterol-lowering action. nih.gov The study also noted a reduction in monocyte adherence to the endothelium. nih.gov

Bladder Cancer Xenograft Model: To assess the in vivo effect of avasimibe on bladder cancer, a mouse model was established by subcutaneously transplanting T24 cells. nih.gov Avasimibe treatment significantly inhibited tumor growth and weight. nih.gov A pulmonary metastasis model using tail vein injection of T24 cells also demonstrated that avasimibe could inhibit tumor cell metastasis. nih.gov

Breast Cancer Mouse Model: In the SV40 C3(1) TAg mouse model of triple-negative breast cancer, the combination of fluvastatin (B1673502) and avasimibe was investigated. mdpi.com While the combination was effective in vitro against statin-resistant cells, it failed to prevent breast tumor formation in vivo. mdpi.com

Melanoma Mouse Model: Avasimibe has been shown to inhibit tumor growth and prolong survival time in a melanoma mouse model. rndsystems.com

Pancreatic Cancer Mouse Model: In a pancreatic cancer mouse model, avasimibe reduced tumor growth and metastasis. rndsystems.com

Table 2: In Vivo Studies with Avasimibe in Rodent Models

Animal Model Disease/Condition Key Findings Reference
ApoE*3-Leiden Mice Hypercholesterolemia and Atherosclerosis Significantly lowered plasma cholesterol and reduced atherosclerotic lesion area. nih.gov
T24 Xenograft Mice Bladder Cancer Inhibited tumor growth and metastasis. nih.gov
SV40 C3(1) TAg Mice Triple-Negative Breast Cancer Combination with fluvastatin failed to prevent tumor formation in vivo. mdpi.com
Not Specified Melanoma Inhibited tumor growth and prolonged survival. rndsystems.com

Large animal models, such as pigs and sheep, are crucial for translational research as they often share more anatomical, physiological, and metabolic similarities with humans compared to rodents. mdpi.comfrontiersin.org

Miniature Pigs: In a study using miniature pigs, inhibition of ACAT by avasimibe was found to decrease the production of both VLDL and LDL apolipoprotein B. This indicates a direct effect on lipoprotein metabolism in a large animal model.

Hypercholesterolemic Rabbits: In rabbits fed a high-cholesterol diet, avasimibe treatment prevented the progression of atherosclerotic lesions. ahajournals.org Specifically, it reduced the monocyte-macrophage content in the lesions of the iliac-femoral artery by 77% and decreased the cholesteryl ester content in the thoracic aorta and iliac-femoral artery. ahajournals.org

Canine Models: Dogs are considered promising models for certain types of research, such as spinal cord injury, due to their anatomical similarities to humans. nih.gov While not directly used for this compound studies in the provided context, their utility in translational research is well-established.

Sheep Models: Sheep are frequently used in orthopedic research, for example, in creating models of osteoporosis to study bone healing. mdpi.com Their size and physiology make them suitable for testing therapeutics in a context that is more transferable to human clinical scenarios. mdpi.com

Table 3: Compound Names

Compound Name
Avasimibe
This compound
Fluvastatin
Cholesteryl Ester
Apolipoprotein B
VLDL (Very-low-density lipoprotein)

Genetically Engineered Animal Models for Pathway-Specific Studies

The stable isotope-labeled compound this compound serves a critical role in preclinical research, not as a therapeutic agent itself, but as an internal standard for the precise quantification of its unlabeled counterpart, avasimibe. In studies utilizing animal models, this compound is essential for liquid chromatographic-mass spectrometric assays to determine the plasma concentrations of avasimibe, ensuring accurate pharmacokinetic analysis. ahajournals.org The active investigational compound, avasimibe, an inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), has been extensively studied in various genetically engineered animal models to elucidate its effects on specific disease pathways. nih.govwikipedia.org These models are designed to mimic human diseases by introducing specific genetic alterations, allowing researchers to investigate disease mechanisms and the effects of therapeutic interventions in a controlled in vivo setting.

Atherosclerosis Research in ApoE*3-Leiden Mice

The ApoE*3-Leiden mouse is a well-established transgenic model for studying hyperlipidemia and atherosclerosis. These mice exhibit a human-like lipoprotein profile and develop atherosclerotic plaques, particularly on a high-cholesterol diet, making them a valuable tool for testing anti-atherosclerotic agents. nih.gov

Research in this model sought to determine if avasimibe's potent anti-atherogenic effects were independent of its plasma cholesterol-lowering activity. nih.govahajournals.org By inhibiting ACAT, avasimibe is intended to prevent the esterification and subsequent storage of cholesterol in macrophages within the arterial wall, a key step in the formation of foam cells and atherosclerotic lesions. The findings demonstrated that avasimibe significantly reduced the development of atherosclerosis beyond what could be attributed to the reduction in plasma cholesterol alone. nih.govahajournals.org This suggests a direct effect on the arterial wall, including reduced monocyte adherence to the endothelium and decreased accumulation of free cholesterol within lesions. nih.govahajournals.org

Research Findings in ApoE*3-Leiden Mice

Parameter MeasuredObservation in Avasimibe-Treated Group vs. ControlInferred Pathway-Specific EffectReference
Atherosclerotic Lesion AreaReduced by 92% vs. high-cholesterol control; Reduced by 78% vs. cholesterol-matched control.Inhibition of plaque formation independent of systemic cholesterol levels. nih.govahajournals.org
Monocyte AdherenceSignificantly reduced.Suppression of early inflammatory events in atherogenesis. nih.gov
Lesion SeveritySignificantly reduced.Potential for increased plaque stability. nih.gov
Macrophage ACAT ActivityInhibited at plasma concentrations achieved in the study.Direct inhibition of foam cell formation in the vessel wall. ahajournals.org

Neurodegenerative Disease Research in hAPP Transgenic Mice

To investigate potential therapies for Alzheimer's disease, researchers utilize human amyloid precursor protein (hAPP) transgenic mice. nih.gov These models overexpress the human APP gene, often with mutations associated with familial Alzheimer's, leading to the cerebral accumulation of amyloid-β (Aβ) peptides and the formation of amyloid plaques, which are hallmarks of the disease. nih.govmdpi.com

Studies using hAPP mice tested the hypothesis that inhibiting ACAT with avasimibe could reduce brain amyloid pathology. nih.gov The rationale is that cholesterol metabolism is intricately linked with APP processing and Aβ generation. The research demonstrated that avasimibe treatment could decrease the levels of insoluble Aβ40 and Aβ42, reduce amyloid plaque load in both the cortex and hippocampus, and lower the levels of APP's C-terminal fragments. nih.gov In aged mice with pre-existing pathology, avasimibe specifically reduced diffuse amyloid plaques, suggesting it may act by limiting Aβ generation and promoting its clearance. nih.gov

Research Findings in hAPP Transgenic Mice

Parameter MeasuredObservation in Avasimibe-Treated GroupInferred Pathway-Specific EffectReference
Brain Amyloid Plaque LoadDecreased in cortex and hippocampus.Inhibition of Aβ deposition. nih.gov
Insoluble Aβ40 and Aβ42 LevelsReduced in brain extracts.Modulation of APP processing and Aβ generation/clearance. nih.gov
APP C-terminal Fragments (α- and β-CTFs)Levels were reduced.Alteration of the proteolytic processing of APP. nih.gov
Glial ResponseSuppression of astrogliosis and enhanced microglial activation.Modulation of the neuroinflammatory response to amyloid pathology. nih.gov

Oncology Research in Cancer-Specific Mouse Models

Genetically engineered mouse models (GEMMs) are crucial for studying cancer development and testing novel therapeutic strategies. mdpi.com Avasimibe has been investigated in models of breast and lung cancer to explore its potential as an anticancer agent, often by modulating cholesterol metabolism within the tumor microenvironment to enhance immune responses. nih.govaacrjournals.orgnih.gov

In the SV40 C3(1) TAg mouse model of triple-negative breast cancer, studies explored combining avasimibe with statins. nih.govresearchgate.net While the combination did not prevent tumor formation, the study confirmed that avasimibe successfully inhibited its target, ACAT2, in the mammary tissue. nih.gov

In a GEMM of lung cancer initiated by mutant Kras, avasimibe was tested in combination with a Kras peptide vaccine. aacrjournals.orgnih.gov The study found that avasimibe enhanced the anti-cancer efficacy of the vaccine. The mechanism involved modulating lipid metabolism in T cells, which led to a decrease in immunosuppressive regulatory T cells (Tregs) and an increase in the infiltration of tumor-killing CD8+ T cells into the tumor site. aacrjournals.orgnih.gov

Research Findings in Genetically Engineered Cancer Models

ModelPathway InvestigatedKey FindingReference
SV40 C3(1) TAg (Breast Cancer)Cholesterol Esterification (ACAT2)Avasimibe effectively inhibited fluvastatin-induced ACAT2 mRNA expression in mammary tissue. nih.gov
Kras-mutant GEMM (Lung Cancer)T-cell Lipid Metabolism / Immune ResponseCombined with a vaccine, avasimibe decreased regulatory T cells and increased CD8+ T cell infiltration in tumors. aacrjournals.orgnih.gov

Computational and Bioinformatic Approaches for 13c6 Data Interpretation

Mass Isotopomer Distribution Analysis (MIDA) and Flux Modeling

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to quantify the relative abundances of different isotopomers of a metabolite, which are molecules that differ only in their isotopic composition. plos.org By introducing a 13C-labeled substrate, such as a hypothetical study using Avasimibe-13C6 to trace specific metabolic pathways, researchers can track the incorporation of the heavy isotopes into downstream metabolites. The resulting mass isotopomer distributions (MIDs) provide a fingerprint of metabolic activity. d-nb.infonorthwestern.edu

Metabolic Flux Analysis (MFA) takes this a step further by using the measured MIDs, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. nih.govnih.gov This mathematical approach can elucidate the contributions of different pathways to the production of a particular metabolite. nih.gov For instance, in studies using 13C6-glucose, MFA can quantify the flux through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.gov Although no specific studies applying MIDA or MFA with this compound have been identified in the reviewed literature, these methods represent the gold standard for interpreting data from 13C labeled compounds. d-nb.info

The general workflow for such an analysis would involve:

Introducing the 13C-labeled compound to a biological system (e.g., cell culture).

Measuring the mass isotopomer distributions of target metabolites using mass spectrometry.

Using computational models to estimate metabolic fluxes that best explain the observed labeling patterns.

Bioinformatic Tools for Metabolic Network Reconstruction and Pathway Mapping

The interpretation of data from 13C labeling experiments heavily relies on sophisticated bioinformatic tools. These software packages are designed to handle the complexity of metabolic networks and the large datasets generated by mass spectrometry.

Several software tools are available for performing metabolic flux analysis, including:

INCA (Isotopomer Network Compartmental Analysis): A widely used tool for MFA that can handle complex metabolic models. nih.gov

Metran and 13CFLUX2: Other powerful software suites for designing and evaluating 13C labeling experiments.

These tools allow researchers to build metabolic network models, simulate the flow of isotopes through these networks, and estimate fluxes by fitting the model to experimental data. nih.gov Pathway databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc are also crucial resources for reconstructing the metabolic networks that form the basis of these models.

While there is no evidence in the literature of these tools being used specifically for this compound data, they are the standard for any 13C-based metabolic study.

Statistical Methods for Quantitative Comparison of Labeled Metabolites and Proteins

In more complex metabolic studies, statistical methods are employed to compare the abundance of labeled metabolites and proteins across different experimental conditions. This often involves:

T-tests and ANOVA: To identify statistically significant differences in metabolite concentrations or isotopomer abundances between groups.

Volcano plots: To visualize metabolites that are both statistically significant and have a large magnitude of change between groups. ontop-md.co.il

For quantitative proteomics using stable isotope labeling, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), the ratios of heavy to light peptides are determined to compare protein abundances between samples. This allows for a comparative analysis of the relative amounts of a given protein in different states.

The following table summarizes the key computational and bioinformatic approaches discussed:

ApproachDescriptionApplication in 13C6 Data Interpretation
Mass Isotopomer Distribution Analysis (MIDA) Quantifies the relative abundances of isotopomers of a metabolite.Provides a "fingerprint" of metabolic activity by showing how 13C is incorporated into downstream molecules.
Metabolic Flux Analysis (MFA) Calculates intracellular reaction rates (fluxes) using MIDA data and a network model.Quantifies the activity of different metabolic pathways.
Bioinformatic Software (e.g., INCA, Metran) Tools for building metabolic models, simulating isotope labeling, and estimating fluxes.Essential for the complex calculations required in MIDA and MFA.
Pathway Databases (e.g., KEGG, MetaCyc) Repositories of information on metabolic pathways and enzymes.Used to construct the metabolic network models for flux analysis.
Statistical Methods (e.g., t-tests, PCA) Used to identify significant differences and patterns in large datasets.Crucial for the quantitative comparison of labeled metabolites and proteins between different experimental conditions.

Future Directions and Emerging Research Avenues for Avasimibe 13c6

Development of Multi-Dimensional Isotopic Labeling Strategies

The single labeling of Avasimibe (B1665837) with six carbon-13 atoms (¹³C₆) provides a distinct mass shift for tracking the molecule and its primary metabolites. However, the future of metabolic studies lies in multi-dimensional isotopic labeling, a strategy that promises to unravel complex metabolic networks with unprecedented detail. chempep.comdoi.org

Future research can focus on synthesizing Avasimibe with a combination of stable isotopes, such as deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), and additional carbon-13 atoms at various positions. acs.orgresearchgate.net This multi-isotope labeling approach would allow researchers to simultaneously trace different parts of the molecule as it undergoes biotransformation. doi.org For instance, labeling the acyl chain with ¹³C and the phenyl rings with ²H could differentiate metabolic changes occurring at these distinct sites.

This strategy, when coupled with high-resolution mass spectrometry, can help to:

Distinguish between multiple metabolic pathways: By observing the fragmentation patterns of the multi-labeled metabolites, scientists can identify which parts of the molecule are altered.

Enhance metabolite identification: A multi-isotope labeling pattern significantly reduces ambiguity in assigning elemental compositions to unknown metabolites. doi.org

Probe kinetic isotope effects: Strategic placement of deuterium can reveal rate-limiting steps in enzymatic reactions, offering deeper mechanistic insights. acs.orgnih.gov

The development of these advanced labeling strategies for Avasimibe will require sophisticated synthetic chemistry but will yield far more comprehensive data on its metabolic fate. researchgate.net

Expansion into Novel Biological Systems and Disease Contexts

Research into Avasimibe has expanded significantly beyond its initial focus on atherosclerosis. wikipedia.orgresearchgate.net Its mechanism of inhibiting cholesterol esterification has implications for other diseases characterized by dysregulated lipid metabolism, making Avasimibe-13C6 a valuable tool for these new research frontiers. caymanchem.comresearchgate.net

Cancer: Many types of cancer cells exhibit altered cholesterol metabolism, storing excess cholesterol as cholesteryl esters in lipid droplets to fuel their rapid proliferation. researchgate.netrndsystems.com Avasimibe has been shown to inhibit the growth of various cancer cell lines, including glioma and pancreatic cancer, and to enhance the anti-tumor response of T cells. researchgate.nettocris.com Future studies using this compound can precisely track its uptake into tumor cells and its effect on the tumor microenvironment's metabolic landscape. tocris.com

Neurodegenerative Diseases: There is growing evidence linking cholesterol metabolism to Alzheimer's disease. caymanchem.comresearchgate.net Avasimibe has been found to modulate the processing of amyloid precursor protein (APP) and reduce the generation of amyloid-β peptides, the primary component of amyloid plaques in Alzheimer's patients. caymanchem.com this compound can be instrumental in preclinical studies to understand its ability to cross the blood-brain barrier and to quantify its engagement with targets in the central nervous system. scitechdaily.comcase.edu

Table 2: Emerging Research Applications for Avasimibe

Disease ContextRationale for UseKey Research FindingsFuture Use of this compound
Cancer (e.g., Glioma, Pancreatic, Melanoma) Inhibition of cholesterol esterification depletes a key energy source for cancer cells and can induce apoptosis. researchgate.netrndsystems.comAvasimibe inhibits tumor cell proliferation and metastasis and potentiates the anti-tumor immune response. rndsystems.comtocris.comQuantify drug uptake in tumors, trace metabolic reprogramming of cancer cells, and assess target engagement in preclinical models.
Alzheimer's Disease Inhibition of ACAT modulates APP trafficking and reduces the production of amyloid-β peptides. caymanchem.comAvasimibe has been shown to decrease amyloid plaque load in transgenic mouse models of Alzheimer's disease. researchgate.netDetermine blood-brain barrier penetration, quantify target engagement in the brain, and trace its impact on brain lipid metabolism.
Immunotherapy Modulating cholesterol metabolism in CD8+ T cells enhances their effector functions. tocris.comAvasimibe treatment potentiates the anti-tumor response of CD8+ T cells.Trace the metabolic changes within specific immune cell populations in the tumor microenvironment.

Role in Advancing Systems Pharmacology and Mechanistic Toxicology Research

This compound is an ideal tool for advancing systems pharmacology and mechanistic toxicology. acs.orgtamu.edu These fields aim to understand the complex interactions of a drug with the entire biological system and the underlying causes of its potential toxicity. surrey.ac.uknih.gov

Systems Pharmacology: Stable isotope-labeled compounds like this compound are crucial for comprehensive ADME (absorption, distribution, metabolism, and excretion) studies. acs.orgnih.govisolife.nl By administering a mixture of labeled and unlabeled drug, researchers can accurately quantify the parent drug and its metabolites in various biological matrices, helping to build comprehensive pharmacokinetic and pharmacodynamic (PK/PD) models. This approach minimizes inter-subject variability and provides high-quality data for understanding how the drug behaves in the body as a whole.

Mechanistic Toxicology: Understanding why a drug might be toxic is critical for development. tamu.edu Some ACAT inhibitors have been associated with adrenal toxicity due to the disruption of cholesterol homeostasis in adrenal glands. nih.gov While Avasimibe has shown a good safety profile in this regard, this compound can be used in preclinical toxicology studies to:

Trace the accumulation of the drug and its metabolites in organs known to be potential sites of toxicity, such as the liver and adrenal glands. nih.gov

Elucidate metabolic pathways that might lead to the formation of reactive or toxic metabolites. acs.orgnih.gov

Link specific metabolic transformations to observed toxicogenomic or proteomic changes, providing a clear mechanism for any adverse effects. acs.org

The use of this compound in these studies allows for a detailed investigation of its disposition and metabolic fate, providing crucial information for assessing its safety and efficacy from a systems-level perspective. acs.orgnih.gov

Q & A

Q. How to design a replication study for Avasimibe-13C6^{13}\text{C}_6 preclinical findings with conflicting literature outcomes?

  • Methodological Answer: Pre-register the study protocol (e.g., on OSF) detailing cell lines, animal strains, and statistical power calculations. Use blinded data collection and analysis. Include positive/negative controls from original studies and perform equivalence testing to quantify reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.